molecular formula C13H12O3S B1603691 (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone CAS No. 647833-69-0

(4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone

Cat. No.: B1603691
CAS No.: 647833-69-0
M. Wt: 248.3 g/mol
InChI Key: BTUPEJTUQDUUKB-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone is an organic compound with the molecular formula C13H12O3S It is characterized by the presence of a methoxyphenyl group and a methoxythiophenyl group attached to a methanone core

Mechanism of Action

Target of Action

The primary target of (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone, also known as PHT, is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

PHT interacts with tubulin by binding to the colchicine site, thereby inhibiting tubulin polymerization . This interaction disrupts the formation and stability of microtubules, leading to cell cycle arrest in the G2/M phase . The disruption of microtubule dynamics impairs essential cellular processes, such as cell division and intracellular transport, ultimately leading to cell death .

Biochemical Pathways

The inhibition of tubulin polymerization by PHT affects the cell cycle, specifically causing arrest in the G2/M phase . This arrest prevents the cell from entering mitosis, thereby inhibiting cell division and proliferation . Additionally, PHT triggers apoptosis, a form of programmed cell death . The induction of apoptosis involves a series of biochemical events leading to characteristic cell changes and death .

Pharmacokinetics

Similar compounds have shown potent cytotoxic activity in different tumor cell lines, with ic50 values in the nanomolar range This suggests that PHT may have good bioavailability and effective cellular uptake

Result of Action

The molecular and cellular effects of PHT’s action include the inhibition of tubulin polymerization, cell cycle arrest, and the induction of apoptosis . These effects result in the inhibition of cell proliferation and the death of affected cells . In the context of cancer cells, this leads to a reduction in tumor growth and size .

Preparation Methods

The synthesis of (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone typically involves the reaction between 3-methoxythiophene and 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

(4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the methanone group to a methanol group.

    Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

(4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone has several scientific research applications, including:

Comparison with Similar Compounds

Similar compounds to (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone include:

    (4-Methoxyphenyl)(2-thienyl)methanone: This compound has a similar structure but with a thienyl group instead of a methoxythiophenyl group.

    (4-Methoxyphenyl)(3-thienyl)methanone: Similar to the above, but with a different positioning of the thienyl group.

    (4-Methoxyphenyl)(3-methylthiophen-2-yl)methanone: This compound features a methyl group on the thiophene ring instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications .

Properties

IUPAC Name

(4-methoxyphenyl)-(3-methoxythiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-15-10-5-3-9(4-6-10)12(14)13-11(16-2)7-8-17-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUPEJTUQDUUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620848
Record name (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647833-69-0
Record name (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.7 ml of tin tetrachloride were added to a solution of 2.3 g of 3-methoxy-thiophene and 3.4 g of 4-methoxybenzoyl chloride in 50 ml of dichloromethane while cooling in ice. The mixture was stirred at room temp. overnight. For workup, 75 ml of 2 hydrochloric acid were added and the mixture was extracted three times with dichloromethane. The combined organic phases were washed twice with each of 2 N sodium carbonate solution and water, and then the solvent was removed in vacuo, and the crude product was purified by column filtration (SiO2, ethyl acetate/n-heptane=1:2). The product with the molecular weight of 248.3 (C13H12O3S), MS (Cl): 249 (M+H+) was obtained.
Name
tin tetrachloride
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
2
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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